molecular formula C97H142F3N25O26S2 B3029632 Dabcyl-ktsavlqsgfrkme-edans CAS No. 730985-86-1

Dabcyl-ktsavlqsgfrkme-edans

Cat. No. B3029632
M. Wt: 2195.4 g/mol
InChI Key: CEVTYCZVZYWVFB-LWSZPLOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Dabcyl-ktsavlqsgfrkme-edans” is a fluorescence resonance energy transfer (FRET) substrate for SARS-CoV main protease Mpro (also called 3CLpro). It is suitable to measure protease activity of COVID-19 virus Mpro, SARS-CoV Mpro, and other viruses . It is an internally quenched fluorogenic substrate for the SARS-CoV family 3C-like protease (3CLPro, also called main protease or MPro) with a Km value of 17μM .


Chemical Reactions Analysis

“Dabcyl-ktsavlqsgfrkme-edans” acts as a substrate to measure the enzymatic activities of protease forms . It is used in a FRET-based protease assay, where the enhanced fluorescence due to cleavage of this substrate catalyzed by the protease is monitored .


Physical And Chemical Properties Analysis

“Dabcyl-ktsavlqsgfrkme-edans” is a light brown to dark red powder . It is stored at a temperature of -20°C . The product is ≥95% pure as determined by HPLC .

Scientific Research Applications

Fluorescence Quenching and Analytical Applications

  • Dark Fluorescence Quenchers : Dabcyl is a dark fluorescence quencher extensively used in biomolecular analytical applications. It can modulate the fluorescence signal of a fluorophore donor in a distance-dependent manner. This property is especially valuable in the study of fluorogenic protease substrates and nucleic acids probes. However, Dabcyl's hydrophobic nature and water insolubility can be a limitation in biochemical systems. A hydrophilic alternative, hydrodabcyl, has been developed to overcome this issue (Kempf et al., 2017).

  • Fluorescence Resonance Energy Transfer (FRET) : The combination of Dabcyl with EDANS (5-[(2′-aminoethyl)amino]naphthalene sulphonic acid) forms a donor-acceptor pair widely used for monitoring the activity of various proteases. This FRET pair allows for the continuous monitoring of proteolytic activity, and flexible synthetic schemes have been developed to synthesize peptides with EDANS and DABCYL in any sequence position (Taliani et al., 1997).

Protease Activity and Inhibition Studies

  • Proteolytic Activity of Proteases : The EDANS/DABCYL pair is employed in substrates to measure the proteolytic activity of enzymes like trypsin. These substrates are highly sensitive and allow for the detection of minute levels of proteolytic activity, making them suitable for high-throughput screening (Grahn et al., 1998).

  • Viral Protease Inhibitors : The EDANS/DABCYL substrates have been used in the development of assays to identify inhibitors of viral proteases, such as the Rhinovirus 3C protease, a key target for antiviral therapy. These assays have been instrumental in evaluating and optimizing 3C protease inhibitors (Wang et al., 1997).

Biological and Biochemical Research

  • Flavonoid Inhibition of Proteases : Research using Dabcyl-EDANS labeled peptides has explored the inhibition of SARS-CoV 3C-like protease by flavonoids, demonstrating the effectiveness of certain compounds like quercetin and gallocatechin gallate. This kind of research is crucial for drug discovery and understanding the biochemical interactions of natural compounds with viral enzymes (Nguyen et al., 2012).

  • Assessing Protease Specificity : Dabcyl-EDANS peptides have been used to study the kinetic specificity of enzymes like papain. By varying the sequence of amino acids in the peptide substrates, researchers can evaluate the effects of amino acid structure on the enzymatic activity, enhancing our understanding of enzyme-substrate interactions (Garcia-Echeverria & Rich, 1992).

Safety And Hazards

The safety data sheet for “Dabcyl-ktsavlqsgfrkme-edans” indicates that it is classified based on available data . It is recommended to handle it with care, using protective equipment, and to avoid inhalation, skin contact, and ingestion .

Future Directions

“Dabcyl-ktsavlqsgfrkme-edans” has potential for study in 2019-nCoV (COVID-19) infection . It is suitable to measure protease activity of COVID-19 virus Mpro, SARS-CoV Mpro, and other viruses . This suggests that it could play a significant role in future research related to these viruses.

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H141N25O24S2.C2HF3O2/c1-53(2)48-71(113-93(140)79(54(3)4)116-81(128)55(5)105-92(139)74(52-122)115-94(141)80(56(6)123)117-89(136)66(25-14-16-43-97)107-82(129)58-29-31-59(32-30-58)118-119-60-33-35-61(36-34-60)120(7)8)90(137)111-69(37-39-76(98)124)87(134)114-73(51-121)84(131)104-50-77(125)106-72(49-57-20-11-10-12-21-57)91(138)109-67(27-19-44-103-95(99)100)86(133)108-65(24-13-15-42-96)85(132)112-70(41-47-145-9)88(135)110-68(38-40-78(126)127)83(130)102-46-45-101-64-26-17-23-63-62(64)22-18-28-75(63)146(142,143)144;3-2(4,5)1(6)7/h10-12,17-18,20-23,26,28-36,53-56,65-74,79-80,101,121-123H,13-16,19,24-25,27,37-52,96-97H2,1-9H3,(H2,98,124)(H,102,130)(H,104,131)(H,105,139)(H,106,125)(H,107,129)(H,108,133)(H,109,138)(H,110,135)(H,111,137)(H,112,132)(H,113,140)(H,114,134)(H,115,141)(H,116,128)(H,117,136)(H,126,127)(H4,99,100,103)(H,142,143,144);(H,6,7)/t55-,56+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVTYCZVZYWVFB-LWSZPLOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H142F3N25O26S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2195.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dabcyl-ktsavlqsgfrkme-edans

Citations

For This Compound
165
Citations
TTH Nguyen, HJ Woo, HK Kang, VD Nguyen… - Biotechnology …, 2012 - Springer
… The Dabcyl-KTSAVLQSGFRKME-Edans fluorogenic peptide was used as the substrate and the enhanced fluorescence due to cleavage of this substrate catalyzed by the protease was …
Number of citations: 351 link.springer.com
JTA Hsu, CJ Kuo, HP Hsieh, YC Wang, KK Huang… - FEBS letters, 2004 - Elsevier
… The enhanced fluorescence due to proteolytically catalyzed cleavage of Dabcyl-KTSAVLQSGFRKME-Edans was monitored at 538 nm with excitation at 355 nm using a fluorescence …
Number of citations: 118 www.sciencedirect.com
CJ Kuo, YH Chi, JTA Hsu, PH Liang - Biochemical and biophysical …, 2004 - Elsevier
… Enhanced fluorescence due to cleavage of the fluorogenic substrate peptide (Dabcyl-KTSAVLQSGFRKME-Edans) was monitored at 538 nm with excitation at 355 nm using a …
Number of citations: 167 www.sciencedirect.com
T Xiao, Y Wei, M Cui, X Li, H Ruan, L Zhang, J Bao… - Phytomedicine, 2021 - Elsevier
… The FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) is added at a final concentration … DMSO and 2 μl substrate (Dabcyl-KTSAVLQSGFRKME-Edans). Enzyme activity control well …
Number of citations: 23 www.sciencedirect.com
LR Chen, YC Wang, YW Lin, SY Chou, SF Chen… - Bioorganic & Medicinal …, 2005 - Elsevier
N-Substituted isatin derivatives were prepared from the reaction of isatin and various bromides via two steps. Bioactivity assay results (in vitro tests) demonstrated that some of these …
Number of citations: 212 www.sciencedirect.com
S Jo, S Kim, DH Shin, MS Kim - Journal of enzyme inhibition and …, 2020 - Taylor & Francis
… The custom-synthesised fluorogenic substrate, DABCYL-KTSAVLQSGFRKME-EDANS (ANYGEN, Gwangju, Korea), was used as a substrate for the proteolytic assay using the SARS-…
Number of citations: 683 www.tandfonline.com
Y Kato, A Higashiyama, E Takaoka, M Nishikawa… - researchmap.jp
… After that, 10-μM Dabcyl-KTSAVLQSGFRKME-Edans was added to the solution and further incubated for 1 h. The reaction was terminated by adding an equal volume of CH3CN …
Number of citations: 2 researchmap.jp
H Lim, TTH Nguyen, NM Kim, JS Park, TS Jang… - Biotechnology …, 2017 - Springer
… Fluorogenic peptide Dabcyl-KTSAVLQSGFRKME-Edans was used as substrate. Enhanced … pro proteins cleaved the fluorogenic peptide Dabcyl-KTSAVLQSGFRKME-Edans with λ ex …
Number of citations: 87 link.springer.com
Y Kato, A Higashiyama, E Takaoka… - Advances in Redox …, 2021 - Elsevier
… After that, 10-µM Dabcyl-KTSAVLQSGFRKME-Edans was added to the solution and further incubated for 1 h. The reaction was terminated by adding an equal volume of CH 3 CN …
Number of citations: 13 www.sciencedirect.com
HC Hung, YY Ke, SY Huang, PN Huang… - Antimicrobial agents …, 2020 - Am Soc Microbiol
… The fluorogenic peptide substrate DABCYL-KTSAVLQSGFRKME-EDANS utilized in the fluorescence resonance energy transfer (FRET) assay for M pro was obtained from Genesis …
Number of citations: 76 journals.asm.org

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